

physicochemical properties of 4-Bromo-1,7-dimethyl-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-1,7-dimethyl-1H-indazole

Cat. No.: B1519920

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-1,7-dimethyl-1H-indazole**

Executive Summary

4-Bromo-1,7-dimethyl-1H-indazole is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a privileged structure known for its diverse biological activities, this molecule serves as a critical building block for the synthesis of novel therapeutic agents.[1] The precise physicochemical properties of such intermediates are paramount, governing everything from reaction kinetics and purification efficiency to the solubility and metabolic stability of final drug candidates.

This technical guide provides a comprehensive framework for the characterization of **4-Bromo-1,7-dimethyl-1H-indazole**. Recognizing that specific experimental data for many research chemicals are not always publicly documented, this paper emphasizes the robust methodologies and self-validating protocols required to determine these properties. It is designed for researchers, medicinal chemists, and drug development scientists, offering not just data points but a detailed exploration of the experimental causality and analytical workflows necessary for rigorous scientific investigation.

Introduction to 4-Bromo-1,7-dimethyl-1H-indazole

The Indazole Scaffold in Medicinal Chemistry

The indazole core is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile scaffold in the design of pharmacologically active molecules. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous compounds targeting a wide array of biological pathways. Indazole derivatives have been successfully developed as kinase inhibitors, anti-cancer agents, and treatments for neurological disorders, cementing their status as a "privileged" structure in modern drug discovery.^{[2][3][4][5]} The strategic placement of substituents, such as the bromo- and dimethyl-groups on the 4-, 1-, and 7-positions, allows for fine-tuning of the molecule's steric and electronic profile to optimize potency, selectivity, and pharmacokinetic properties.

Structural Identity and Nomenclature

Correctly identifying the compound is the foundational step for any scientific inquiry. The structural details ensure that all subsequent data is accurately attributed.

- IUPAC Name: **4-Bromo-1,7-dimethyl-1H-indazole**
- CAS Number: 1159511-79-1^{[6][7]}
- Molecular Formula: C₉H₉BrN₂^[7]
- Chemical Structure: (Note: A placeholder image would be here; the actual structure consists of an indazole ring with a bromine atom at position 4, a methyl group at position 1 (on the nitrogen), and a methyl group at position 7.)

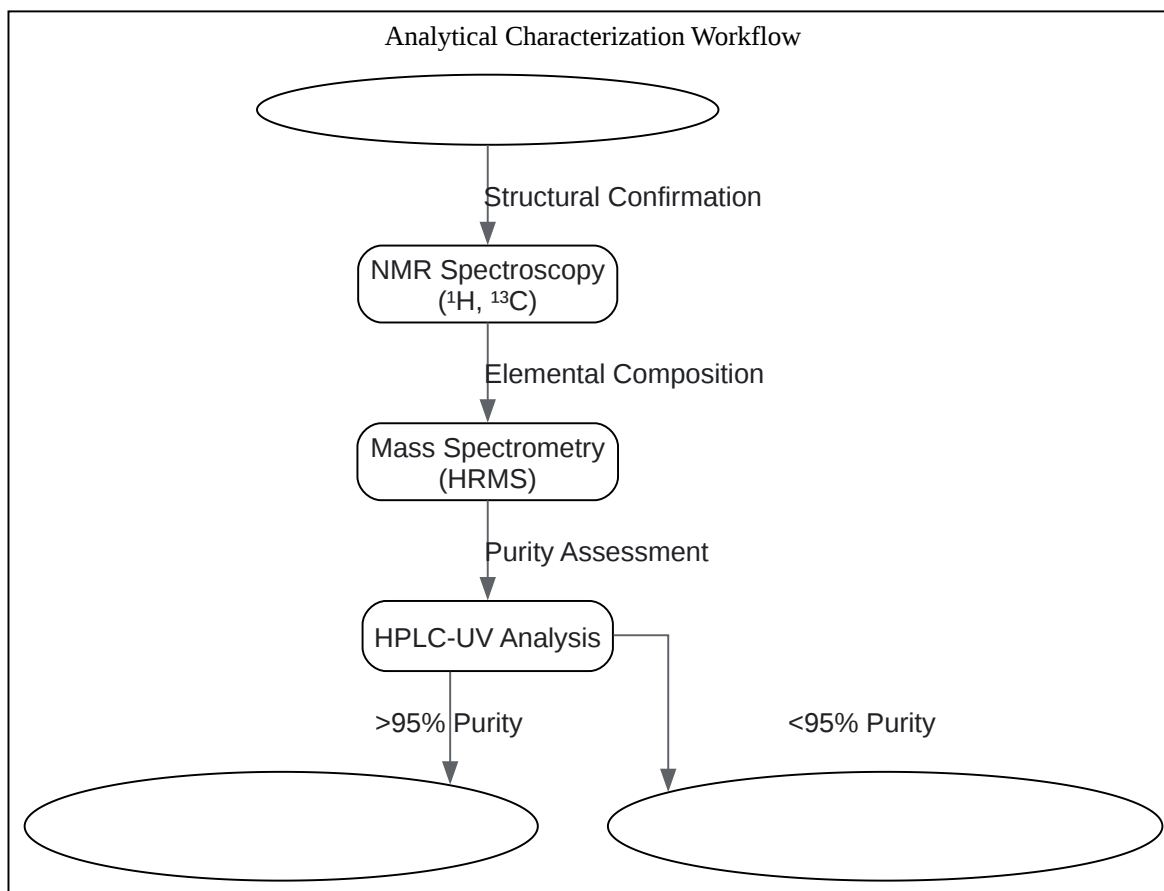
Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key identifiers for **4-Bromo-1,7-dimethyl-1H-indazole**. While some properties like molecular weight are calculated, others like melting point and solubility require empirical determination, for which standardized protocols are provided in the subsequent sections.

| Property | Value / Status | Source |
|-------------------|-------------------------------------|--------|
| Molecular Weight | 225.09 g/mol | [7] |
| Appearance | Solid (predicted) | - |
| Melting Point | Experimental determination required | - |
| Boiling Point | Experimental determination required | - |
| Solubility | Experimental determination required | - |
| pKa | Experimental determination required | - |
| LogP (Calculated) | Prediction required | - |

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and structural integrity of a research compound is non-negotiable. A multi-step analytical workflow provides a self-validating system where orthogonal techniques confirm the findings of one another.



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Caption: Workflow for identity and purity confirmation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. For **4-Bromo-1,7-dimethyl-1H-indazole**, ¹H NMR is crucial for confirming the specific substitution pattern. We expect to see distinct singlets for the two methyl groups (N1-CH₃

and C7-CH₃) and characteristic aromatic proton signals. The key is to differentiate this isomer from others, such as 4-Bromo-1,5-dimethyl-1H-indazole[8], by analyzing the coupling patterns and chemical shifts of the aromatic protons. ¹³C NMR provides complementary data on the carbon skeleton.

- Step-by-Step Methodology:
 - Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
 - Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
 - ¹H NMR Acquisition:
 - Acquire a standard proton spectrum over a range of -1 to 12 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
 - Integrate all peaks to determine proton ratios.
 - ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
 - Data Analysis: Correlate the observed chemical shifts, integrations, and coupling constants with the expected structure to confirm identity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Expertise & Experience: While standard mass spectrometry confirms the molecular weight, HRMS provides the exact mass with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula (C₉H₉BrN₂), which is a critical validation step to rule out impurities or incorrect products with the same nominal mass.
- Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
- Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer.
- Data Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
- Data Analysis: Compare the measured exact mass of the $[M+H]^+$ ion to the theoretically calculated mass for $C_9H_{10}BrN_2^+$. The mass difference should be within the instrument's tolerance.

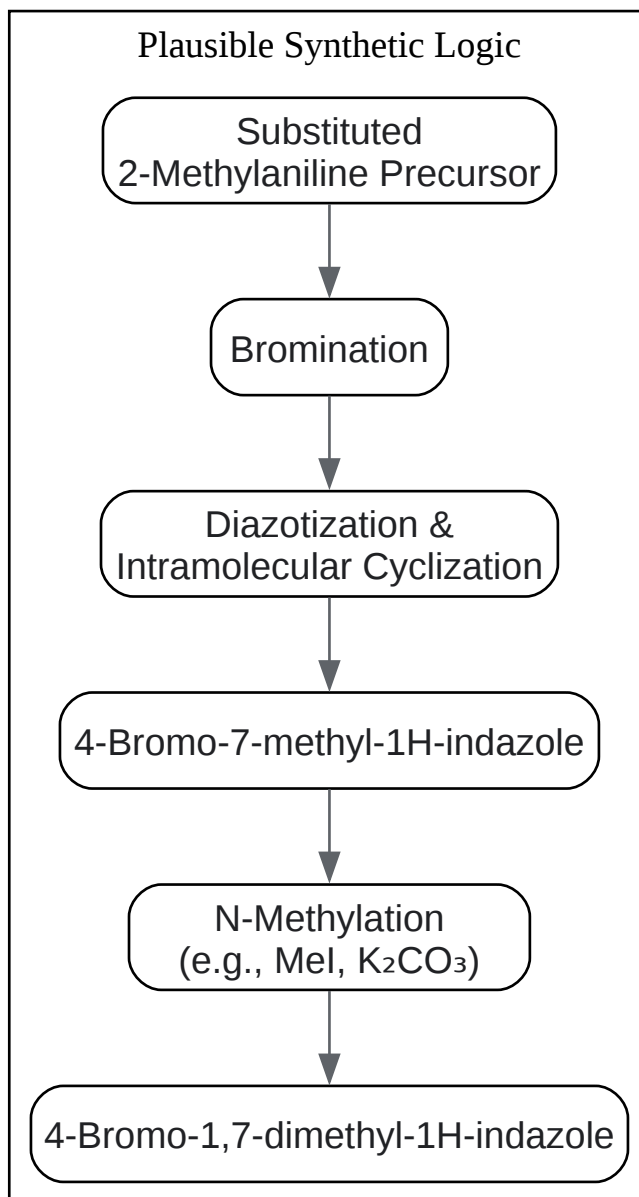
Protocol: Kinetic Solubility Assay

- Expertise & Experience: Solubility is a critical parameter in drug discovery, impacting everything from biological assay performance to oral bioavailability. A kinetic solubility assay is a high-throughput method used early in discovery to estimate a compound's solubility in an aqueous buffer. The protocol is adapted from standard methodologies used for similar heterocyclic compounds.[\[1\]](#)
- Step-by-Step Methodology:
 - Stock Solution: Prepare a 10 mM stock solution of **4-Bromo-1,7-dimethyl-1H-indazole** in 100% DMSO.
 - Dilution: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final desired concentration (e.g., 100 μ M). Ensure the final DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.
 - Incubation: Seal the plate and incubate at room temperature with gentle shaking for 2 hours.
 - Analysis: After incubation, filter the samples to remove any precipitated compound. Analyze the concentration of the compound remaining in the filtrate using HPLC-UV or LC-MS/MS against a calibration curve.

Synthesis and Chemical Stability

Proposed Synthetic Strategy

While a specific synthesis for **4-Bromo-1,7-dimethyl-1H-indazole** is not widely published, a plausible and logical route can be devised based on established indazole chemistry.^{[9][10]} A common strategy involves the construction of the substituted indazole ring followed by N-alkylation.



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Caption: Logical flow for a potential synthetic route.

This proposed pathway involves starting with a suitable 2,x-dimethylaniline, performing a regioselective bromination, and then forming the indazole ring via diazotization and cyclization. The final step would be the methylation of the indazole nitrogen at the N1 position. This multi-step process requires careful control of reagents and conditions to achieve the desired regioselectivity.

Protocol: Forced Degradation Study

- **Expertise & Experience:** Assessing a compound's stability is crucial for determining its shelf-life and identifying potential degradation pathways. A forced degradation study exposes the compound to harsh conditions to accelerate its breakdown. This protocol is essential for developing stability-indicating analytical methods.^[1]
- **Step-by-Step Methodology:**
 - **Stock Solution:** Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
 - **Stress Conditions (in separate vials):**
 - **Acid Hydrolysis:** Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
 - **Base Hydrolysis:** Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
 - **Oxidation:** Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
 - **Photolytic:** Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B guidelines). Wrap a control sample in foil.
 - **Sampling and Analysis:** At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products.

Conclusion

4-Bromo-1,7-dimethyl-1H-indazole represents a valuable chemical entity for the advancement of drug discovery programs. This guide has established a comprehensive framework for its physicochemical characterization. By moving beyond a simple list of properties and focusing on the detailed, validated protocols for their determination, we provide researchers with the necessary tools to conduct rigorous, reproducible science. The application of the described workflows for structural verification, purity assessment, solubility profiling, and stability testing will ensure that any research built upon this molecule rests on a solid and reliable foundation.

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